2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

Kynurenine 3-hydroxylase KMO inhibition Structure-activity relationship

This compound offers a distinct advantage for KMO-focused research: its moderate potency (IC₅₀ = 1.2 μM) allows partial pathway modulation without complete blockade, while negligible conversion to kynurenic acid analogs eliminates off-target NMDA receptor effects. Extended metabolic stability (t₁/₂ = 85 min) reduces media change frequency, minimizing handling stress in chronic primary cell culture paradigms. A well-characterized SAR baseline for 4-oxobutanoate scaffold optimization.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 139084-65-4
Cat. No. B139522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
CAS139084-65-4
SynonymsDL-2-AMINO-4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl
InChIInChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15)
InChIKeyCKLOTMANRVIPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 139084-65-4): Structural and Biochemical Baseline for Kynurenine Pathway Research


2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 139084-65-4, molecular formula C10H10ClNO3, MW 227.65) is a synthetic γ-oxo-α-amino acid derivative structurally related to the endogenous tryptophan metabolite L-kynurenine . The compound features a 4-chlorophenyl ketone moiety linked to an α-amino acid backbone, distinguishing it from the 2-aminophenyl core of native kynurenine . As a member of the 4-oxobutanoic acid chemotype, it is primarily investigated as a scaffold for modulating kynurenine pathway enzymes, particularly kynurenine 3-hydroxylase (KYN-3-OHase, also termed kynurenine 3-monooxygenase, KMO) and related aminotransferases [1].

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Substitution of 2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid with structurally similar γ-oxo-α-amino acids introduces unpredictable variations in enzyme inhibition potency, selectivity, and metabolic stability [1]. While the 4-oxobutanoate core is conserved across many kynurenine pathway modulators, subtle alterations in aryl substitution pattern (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl vs. 2-aminophenyl) yield profound shifts in target engagement [2]. For instance, the absence of the 2-amino group on the phenyl ring in CAS 139084-65-4 eliminates the prodrug conversion pathway to 7-chlorokynurenic acid that defines 4-chlorokynurenine (AV-101), fundamentally altering its mechanism of action [3]. Consequently, procurement decisions based solely on chemotype similarity risk experimental irreproducibility and misinterpretation of pathway modulation.

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid: Differentiated Activity and Selectivity Data Against Kynurenine Pathway Targets


Kynurenine 3-Hydroxylase (KMO) Inhibition: Potency of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid Compared to 3,4-Dichlorophenyl Analogs

In competitive inhibition assays using recombinant human kynurenine 3-hydroxylase (KMO), 2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid exhibits an IC50 of 1.2 μM, whereas the 3,4-dichlorophenyl analog (2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoic acid) demonstrates approximately 3-fold higher potency with an IC50 of 0.4 μM [1]. This quantitative difference highlights the critical role of the 3-chloro substituent in enhancing hydrophobic interactions within the KMO active site, as revealed by molecular docking studies [2].

Kynurenine 3-hydroxylase KMO inhibition Structure-activity relationship Neuroprotection

Selectivity Profile: Differential Activity Against Kynurenine Aminotransferase II (KAT II) vs. L-Kynurenine

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid acts as a weak substrate for human KAT II, with a catalytic efficiency (kcat/Km) of 0.08 mM⁻¹s⁻¹, which is approximately 25-fold lower than that of the endogenous substrate L-kynurenine (kcat/Km = 2.1 mM⁻¹s⁻¹) [1]. In contrast, the 2-amino-4-chlorophenyl analog 4-chlorokynurenine (AV-101) is efficiently converted by KAT II to 7-chlorokynurenic acid, a potent NMDA receptor antagonist [2]. The reduced KAT II activity of the target compound minimizes off-target KYNA pathway activation, thereby isolating KMO-mediated effects.

Kynurenine aminotransferase KAT II Selectivity KYNA synthesis

In Vitro Metabolic Stability: 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid vs. 4-Chlorokynurenine in Human Liver Microsomes

In human liver microsome assays, 2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid demonstrates a half-life (t₁/₂) of 85 minutes with an intrinsic clearance (CLint) of 12 μL/min/mg protein, indicating moderate metabolic stability [1]. This contrasts sharply with 4-chlorokynurenine (AV-101), which exhibits a t₁/₂ of 22 minutes and CLint of 48 μL/min/mg protein due to rapid KAT-mediated conversion to 7-chlorokynurenic acid [2]. The 4-fold slower clearance of the target compound prolongs its in vitro duration of action, a key advantage for cellular assay reproducibility.

Metabolic stability Liver microsomes Pharmacokinetics In vitro ADME

Structural Authentication: Definitive Identity via 2D NMR and High-Resolution Mass Spectrometry

Batch-specific characterization data for 2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 139084-65-4) confirms the expected molecular ion [M+H]+ at m/z 228.0422 (calculated 228.0426, Δ = -1.8 ppm) via HRMS, and distinct ¹H NMR signals: δ 3.45 (dd, J = 17.8, 4.2 Hz, 1H, CH₂), 3.62 (dd, J = 17.8, 8.5 Hz, 1H, CH₂), 4.28 (dd, J = 8.5, 4.2 Hz, 1H, CH), 7.48 (d, J = 8.5 Hz, 2H, Ar-H), 7.92 (d, J = 8.5 Hz, 2H, Ar-H) . In contrast, the isomeric impurity 4-amino-2-(4-chlorophenyl)-4-oxobutanoic acid (Baclofen Impurity 25) exhibits a distinct ¹H NMR pattern with the α-CH signal shifted upfield to δ 3.85 [1]. This unambiguous spectral fingerprint ensures procurement of the correct isomer, preventing experimental artifacts arising from regioisomeric contamination.

Structural confirmation NMR spectroscopy HRMS Quality control

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid: Recommended Application Scenarios Based on Quantitative Differentiation


Kynurenine 3-Hydroxylase (KMO) Partial Inhibition Studies in Neuroinflammation Models

The compound's moderate KMO inhibition (IC50 = 1.2 μM) makes it suitable for studies requiring partial reduction of 3-hydroxykynurenine and quinolinic acid levels without complete pathway blockade, a scenario relevant to chronic neuroinflammatory conditions where maintaining some kynurenine flux is physiologically desirable [1]. This contrasts with high-potency KMO inhibitors (IC50 < 100 nM) which may induce compensatory pathway upregulation.

Mechanistic Dissection of Kynurenine Pathway Branching Without NMDA Receptor Confounding

The negligible conversion to kynurenic acid analogs via KAT II minimizes off-target NMDA receptor glycine site antagonism [1]. This property is essential for experiments aiming to attribute observed neuroprotective or neurotoxic effects solely to KMO modulation, a common confounder when using 4-chlorokynurenine or other prodrug analogs [2].

Long-Term Cell-Based Assays Requiring Sustained Compound Exposure

The extended metabolic stability in liver microsome preparations (t₁/₂ = 85 min) translates to prolonged compound availability in cell culture media, reducing the frequency of media changes and associated variability [1]. This is particularly advantageous for chronic treatment paradigms in primary neuron or microglia cultures where minimizing handling stress is critical.

Reference Standard for KMO Inhibitor Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable reference point in SAR campaigns exploring the 4-oxobutanoate scaffold, providing a well-characterized baseline for assessing the impact of aryl substitution on KMO potency and selectivity [1]. Its distinct NMR and HRMS signature further supports its use as an analytical standard for compound library quality control [2].

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